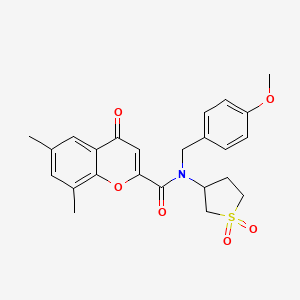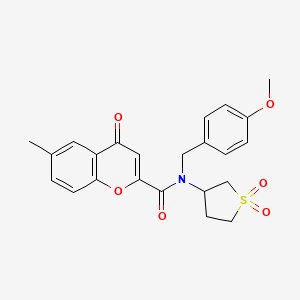![molecular formula C18H21ClN4O6S2 B11413948 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11413948.png)
5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, morpholinylsulfonyl, and propylsulfonyl groups, making it a versatile molecule for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Chlorination: Introduction of the chloro group is usually achieved via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The morpholinyl and propylsulfonyl groups are introduced through sulfonylation reactions. This involves reacting the pyrimidine intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the sulfonylated pyrimidine with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro or sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions. It can be used to design inhibitors for specific enzymes involved in disease pathways.
Medicine
Medically, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various conditions, including cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide offers unique properties due to the propylsulfonyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effectiveness.
Propriétés
Formule moléculaire |
C18H21ClN4O6S2 |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O6S2/c1-2-11-30(25,26)18-20-12-15(19)16(22-18)17(24)21-13-3-5-14(6-4-13)31(27,28)23-7-9-29-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,24) |
Clé InChI |
HZDPYGXMXJVGJY-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11413876.png)
![N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11413884.png)
![7-(4-ethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413893.png)


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413914.png)
![[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine](/img/structure/B11413920.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11413930.png)

![1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11413947.png)
![(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11413950.png)
![N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413954.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11413960.png)
